molecular formula C22H15Cl2N3O3S B4959374 N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B4959374
M. Wt: 472.3 g/mol
InChI Key: NGUDEOPTBGAHFR-UHFFFAOYSA-N
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Description

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties

Properties

IUPAC Name

N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-18-8-3-2-7-15(18)20(28)27-22(31)25-14-6-4-5-12(9-14)21-26-17-11-13(23)10-16(24)19(17)30-21/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUDEOPTBGAHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves several steps. One common method includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is typically carried out in ethanol under reflux conditions for several hours. The target molecules are then characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and microbial processes . It may also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms .

Comparison with Similar Compounds

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties .

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